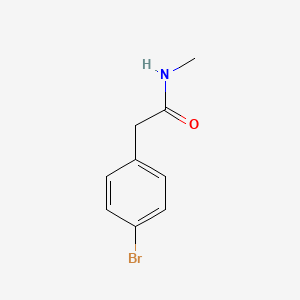

2-(4-bromophenyl)-N-methylacetamide

Description

BenchChem offers high-quality 2-(4-bromophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMVJNUNZEZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357074 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7713-76-0 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(4-bromophenyl)-N-methylacetamide, a compound of interest in contemporary chemical and pharmaceutical research. The following sections delve into its structural and chemical characteristics, offering both established data and detailed experimental protocols for their validation. This document is designed to be a practical resource, empowering researchers to understand and effectively utilize this molecule in their work.

Chemical Identity and Structure

2-(4-bromophenyl)-N-methylacetamide is a secondary amide derivative of 4-bromophenylacetic acid. Its chemical structure is fundamental to its physical and biological properties.

-

Chemical Name: 2-(4-bromophenyl)-N-methylacetamide

-

CAS Number: 7713-76-0[1]

-

Molecular Formula: C₉H₁₀BrNO[1]

-

Molecular Weight: 228.09 g/mol [1]

The structure, characterized by a brominated aromatic ring and an N-methylated amide group, dictates its polarity, lipophilicity, and potential for intermolecular interactions.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing everything from formulation to bioavailability.[2]

Table 1: Summary of Physicochemical Properties of 2-(4-bromophenyl)-N-methylacetamide

| Property | Value | Source/Method |

| Melting Point | 110-130 °C | [3] (Supplier Data) |

| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and polarity. |

| logP (octanol/water) | ~2.1 | [1] (Computed) |

| Aqueous Solubility | Predicted to be low. | Estimation based on logP and structure. |

| pKa | Estimated to be weakly acidic/neutral. | Based on the amide functional group. |

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity.[4] For 2-(4-bromophenyl)-N-methylacetamide, a melting point range of 110-130 °C has been reported by chemical suppliers.[3] The breadth of this range suggests that the purity of commercial batches may vary. A sharp melting point, typically within a 1-2 °C range, is indicative of a highly pure compound.

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and heat of fusion of a substance.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

-

Hermetic Sealing: Prevents mass loss due to sublimation, ensuring accurate enthalpy measurements.

-

Inert Atmosphere: A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

-

Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that balances good resolution with reasonable experiment time. Faster rates can lead to a shift in the observed melting point.[6]

Lipophilicity (logP): Predicting Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. A computed logP value of approximately 2.1 for 2-(4-bromophenyl)-N-methylacetamide suggests it is moderately lipophilic.[1]

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of 2-(4-bromophenyl)-N-methylacetamide in n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration]octanol / [Concentration]water)

Aqueous Solubility: A Critical Factor for Bioavailability

The equilibrium solubility can be determined using the shake-flask method.

Workflow for Aqueous Solubility Determination:

Sources

- 1. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-bromophenyl)-N-methylacetamide | 7713-76-0 [chemicalbook.com]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. dl.astm.org [dl.astm.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(4-bromophenyl)-N-methylacetamide (CAS 7713-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-N-methylacetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its potential applications based on the activities of structurally related molecules. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

2-(4-bromophenyl)-N-methylacetamide, with the Chemical Abstracts Service (CAS) registry number 7713-76-0, is an organic compound featuring a brominated phenyl ring linked to an N-methylacetamide moiety. The presence of the bromine atom on the aromatic ring and the N-methylated amide group imparts specific chemical properties that make it an attractive scaffold and intermediate in organic synthesis. The bromophenyl group can serve as a handle for further functionalization through various cross-coupling reactions, while the N-methylacetamide group can influence the molecule's solubility, metabolic stability, and biological activity. This guide will delve into the technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(4-bromophenyl)-N-methylacetamide is fundamental for its handling, application, and analysis.

| Property | Value | Source |

| CAS Number | 7713-76-0 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| IUPAC Name | 2-(4-bromophenyl)-N-methylacetamide | [1] |

| Canonical SMILES | CNC(=O)CC1=CC=C(C=C1)Br | [1] |

| Appearance | Solid (predicted) | |

| LogP | 1.55 (Predicted) |

Synthesis of 2-(4-bromophenyl)-N-methylacetamide

The synthesis of 2-(4-bromophenyl)-N-methylacetamide is most effectively achieved through the amidation of 2-(4-bromophenyl)acetic acid with methylamine. This transformation can be accomplished using various amide coupling protocols, which are designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Synthetic Pathway Overview

The primary synthetic route involves a two-step process starting from commercially available 4-bromophenylacetic acid. The first step is the activation of the carboxylic acid, which can then react with methylamine to form the desired amide.

Caption: General synthetic pathway for 2-(4-bromophenyl)-N-methylacetamide.

Detailed Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

This protocol describes a common and effective method for the synthesis of 2-(4-bromophenyl)-N-methylacetamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[2]

Materials:

-

2-(4-bromophenyl)acetic acid

-

Methylamine (solution in THF or as hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using methylamine hydrochloride)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF.

-

Addition of Coupling Agents: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Then, add EDC (1.2 eq) to the reaction mixture.

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

-

Addition of Amine: If using a solution of methylamine in THF, add it dropwise to the reaction mixture (1.2 eq). If using methylamine hydrochloride (1.2 eq), add it to the mixture followed by the dropwise addition of a base such as DIPEA or TEA (1.5 eq) to liberate the free amine.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-bromophenyl)-N-methylacetamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(4-bromophenyl)-N-methylacetamide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the methylene protons adjacent to the carbonyl group, and the N-methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.6 ppm. The methylene protons should appear as a singlet around δ 3.5-3.7 ppm, and the N-methyl protons as a singlet (or a doublet if coupled to the amide proton) around δ 2.7-2.9 ppm. The amide proton (N-H) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the N-methyl carbon. The carbonyl carbon is expected to resonate around δ 170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(4-bromophenyl)-N-methylacetamide, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (approximately equal intensities for the M and M+2 peaks).[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:[4][5]

-

N-H stretch: A band around 3300 cm⁻¹ (if a secondary amide proton is present).

-

C-H stretch (aromatic and aliphatic): Bands in the range of 3100-2850 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H bend (amide II band): A band around 1550 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications and Biological Activity

While specific biological activities for 2-(4-bromophenyl)-N-methylacetamide are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.

-

Pharmaceutical Intermediates: The bromophenyl group serves as a key synthetic handle for the construction of more complex molecules through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This makes it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and pesticides.[7] The bromo- and acetamide functionalities could be explored for their potential to modulate the biological activity of such compounds.

-

Materials Science: The aromatic and amide components of the molecule suggest potential applications in the synthesis of novel polymers and materials with specific properties.[7]

-

Biological Activity of Analogs: Research on various substituted acetamide derivatives has revealed a wide range of biological activities, including potential as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease.[8][9] The N-phenylacetamide scaffold is also found in compounds with antimicrobial and anticonvulsant properties.[8] These findings suggest that 2-(4-bromophenyl)-N-methylacetamide could serve as a lead compound for the development of new therapeutic agents.

Caption: Potential applications and areas of biological interest for 2-(4-bromophenyl)-N-methylacetamide.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

First Aid:

-

In case of skin contact: Wash off immediately with soap and plenty of water.[10][12]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][12]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10][12]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]

Conclusion

2-(4-bromophenyl)-N-methylacetamide is a versatile compound with significant potential as a building block in organic synthesis and as a scaffold for the development of new biologically active molecules. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications. By following the outlined protocols and safety guidelines, researchers can effectively utilize this compound in their scientific endeavors. Further investigation into the specific biological activities of 2-(4-bromophenyl)-N-methylacetamide and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. (n.d.). Capot Chemical. Retrieved from [Link]

-

IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. (2005). AIP Publishing. Retrieved from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Retrieved from [Link]

-

N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

-

2-(4-bromophenyl)-N-methylacetamide. (n.d.). PubChem. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Sabatini, M. (n.d.). Synthesis of amides using boron catalysts. UCL Discovery. Retrieved from [Link]

-

1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0186287). (n.d.). NP-MRD. Retrieved from [Link]

-

Ynamide Coupling Reagents: Origin and Advances. (n.d.). Accounts of Chemical Research. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

-

Acetamide, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC. Retrieved from [Link]

-

Exploring the Applications of 2-(4-Bromophenyl)acetic Acid in Agrochemicals and Beyond. (n.d.). Soest. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Acetamide, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Journal of Organic Chemistry. Retrieved from [Link]

-

4-Bromophenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports. Retrieved from [Link]

-

8-Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). IntechOpen. Retrieved from [Link]

-

N-(2-Bromophenyl)acetamide. (2018). ResearchGate. Retrieved from [Link]

-

2-(4-Bromophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Direct amide formation from unactivated carboxylic acids and amines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.dk]

- 3. Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. capotchem.com [capotchem.com]

molecular weight of 2-(4-bromophenyl)-N-methylacetamide

An In-Depth Technical Guide to the Molecular Weight Determination of 2-(4-bromophenyl)-N-methylacetamide

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental determination of the . It is designed for researchers and professionals who require a deep understanding of the analytical techniques used to characterize small molecules. This document outlines the theoretical calculations based on elemental composition and presents detailed, field-proven protocols for experimental verification using high-resolution mass spectrometry (HRMS) and elemental analysis. The guide emphasizes the causality behind experimental choices and the principles of self-validating protocols to ensure data integrity and trustworthiness.

Introduction and Physicochemical Properties

2-(4-bromophenyl)-N-methylacetamide is a small organic molecule with potential applications in medicinal chemistry and materials science.[1] Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, ensuring purity, confirming identity, and enabling correct stoichiometry in subsequent reactions or assays. Any deviation from the expected molecular weight can indicate the presence of impurities, solvent adducts, or an incorrect molecular structure.

Table 1: Physicochemical Properties of 2-(4-bromophenyl)-N-methylacetamide

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-N-methylacetamide | PubChem[2] |

| CAS Number | 7713-76-0 | ChemicalBook[3], PubChem[2] |

| Molecular Formula | C₉H₁₀BrNO | PubChem[2] |

| Average Molecular Weight | 228.09 g/mol | PubChem[2] |

| Monoisotopic Mass | 226.99458 Da | PubChem[2] |

| Appearance | Solid | Hit2Lead[4] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C₉H₁₀BrNO) using the atomic weights of the constituent elements. This calculation provides a critical baseline for all experimental measurements.

The calculation is based on the isotopic abundances of the elements. For general laboratory use (e.g., weighing reagents), the average molecular weight is used, which is based on the weighted average of the natural abundances of all isotopes of each element. For high-precision techniques like mass spectrometry, the monoisotopic mass is more relevant, calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br).

Table 2: Calculation of Average Molecular Weight

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 228.089 |

The calculated average molecular weight is 228.089 g/mol , which is commonly rounded to 228.09 g/mol .[2][3][5]

Experimental Verification of Molecular Weight

While theoretical calculation is essential, experimental verification is the cornerstone of chemical characterization. The two primary methods for this are Mass Spectrometry and Elemental Analysis. These techniques are complementary: mass spectrometry provides a direct measurement of the mass-to-charge ratio, while elemental analysis confirms the relative elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the definitive technique for confirming molecular weight. Unlike standard mass spectrometers, HRMS instruments (e.g., Orbitrap, TOF, FT-ICR) can measure mass with extremely high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula. The choice of ionization technique is critical. Electrospray ionization (ESI) is chosen here as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the parent mass.

Protocol 1: Molecular Weight Determination by ESI-HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-(4-bromophenyl)-N-methylacetamide.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is added to promote protonation, enhancing the formation of the [M+H]⁺ ion.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) immediately prior to the analysis. This is a self-validating step to ensure the mass accuracy of the instrument is within the manufacturer's specifications.

-

-

Infusion and Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500). The expected m/z for [C₉H₁₀BrNO + H]⁺ is approximately 227.99.

-

Ensure the resolution is set to a high value (e.g., > 60,000 FWHM) to enable accurate mass measurement.

-

-

Data Analysis:

-

Identify the peak corresponding to the monoisotopic mass of the protonated molecule [M+H]⁺.

-

Observe the characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you should observe two major peaks separated by ~2 Da (the [M+H]⁺ peak and the [M+2+H]⁺ peak) of nearly equal intensity. This isotopic signature is a critical self-validating feature for bromine-containing compounds.

-

Compare the measured accurate mass to the theoretical monoisotopic mass. The mass error should be calculated in parts-per-million (ppm) and should be below 5 ppm.

-

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of C, H, N, and other elements (excluding oxygen, which is typically calculated by difference). This classical technique is a powerful, independent method for verifying the empirical formula of a pure substance. The trustworthiness of the result relies on the sample being completely combusted and the resulting gases being accurately quantified. The results must match the theoretical percentages within a narrow margin of error (typically ±0.4%).

Protocol 2: Carbon, Hydrogen, and Nitrogen (CHN) Elemental Analysis

-

Sample Preparation:

-

Ensure the sample is meticulously dried to remove any residual solvent (e.g., under high vacuum for several hours). The presence of water or other solvents is a common source of error.

-

Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule using a microbalance.

-

-

Instrument Setup and Calibration:

-

Set up the CHN analyzer according to the manufacturer's instructions. This involves ensuring a pure oxygen supply for combustion and calibrating the thermal conductivity detector (TCD) or infrared detectors.

-

Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is a crucial self-validating step.

-

-

Combustion and Analysis:

-

The sample capsule is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.

-

The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

The resulting gas mixture is passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

-

The gases (CO₂, H₂O, N₂) are separated (often by gas chromatography) and quantified by a detector.

-

-

Data Analysis:

-

The instrument software calculates the percentage of C, H, and N in the sample based on the detector signals and the initial sample weight.

-

Compare the experimental percentages to the theoretical values calculated from the molecular formula (C₉H₁₀BrNO).

-

Table 3: Theoretical Elemental Composition

| Element | Mass ( g/mol ) | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 108.099 | 228.089 | 47.39% |

| Hydrogen (H) | 10.080 | 228.089 | 4.42% |

| Nitrogen (N) | 14.007 | 228.089 | 6.14% |

| Bromine (Br) | 79.904 | 228.089 | 35.03% |

| Oxygen (O) | 15.999 | 228.089 | 7.01% |

Trustworthiness: The experimental results for C, H, and N should be within ±0.4% of the theoretical values. A successful result from this analysis provides strong, independent confirmation of the elemental formula and, by extension, the molecular weight.

Caption: Elemental Analysis (CHN) workflow.

Summary of Expected Results

The combination of theoretical calculations and orthogonal experimental techniques provides a robust and self-validating system for the determination of the .

Table 4: Summary of Theoretical and Expected Experimental Data

| Method | Parameter | Expected Value | Acceptance Criteria |

| Theoretical Calculation | Average Molecular Weight | 228.09 g/mol | N/A |

| Monoisotopic Mass | 226.99458 Da | N/A | |

| High-Resolution MS | [M+H]⁺ (monoisotopic) | m/z 227.99 + Isotope Peak | Mass error < 5 ppm; 1:1 isotopic pattern for Br |

| Elemental Analysis | % Carbon | 47.39% | ± 0.4% |

| % Hydrogen | 4.42% | ± 0.4% | |

| % Nitrogen | 6.14% | ± 0.4% |

Conclusion

The is theoretically 228.09 g/mol . This guide has detailed the necessary experimental protocols using High-Resolution Mass Spectrometry and Elemental Analysis to confirm this value with a high degree of confidence. By following these self-validating procedures, researchers can ensure the identity and purity of their material, which is a critical first step in any rigorous scientific investigation in drug development and chemical research.

References

-

2-(4-bromophenyl)-N-methylacetamide . PubChem, National Center for Biotechnology Information. [Link]

-

2-(4-Bromophenyl)acetamide . PubChem, National Center for Biotechnology Information. [Link]

-

N-(4-bromophenyl)-N-methylacetamide . PubChem, National Center for Biotechnology Information. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . National Institutes of Health (NIH). [Link]

Sources

- 1. CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide [cymitquimica.com]

- 2. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-bromophenyl)-N-methylacetamide | 7713-76-0 [chemicalbook.com]

- 4. Hit2Lead | 2-(4-bromophenyl)-N-methylacetamide | CAS# 7713-76-0 | MFCD02577126 | BB-6230715 [hit2lead.com]

- 5. 2-(4-bromophenyl)-N-methylacetamide | CymitQuimica [cymitquimica.com]

A Deep Dive into the Structural Elucidation of 2-(4-bromophenyl)-N-methylacetamide: A Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 2-(4-bromophenyl)-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. Instead, it offers a detailed narrative grounded in the principles of analytical chemistry, explaining the causality behind experimental choices and the logic of data interpretation. We will delve into a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section is designed as a self-validating system, providing not just the "how" but the critical "why," ensuring a robust and unambiguous structural assignment. All protocols and interpretations are supported by authoritative references to underscore the scientific rigor of the process.

Introduction: The Significance of Unambiguous Structure

In the realm of pharmaceutical sciences and organic chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 2-(4-bromophenyl)-N-methylacetamide, a halogenated aromatic acetamide, serves as an excellent case study for illustrating a rigorous structural elucidation workflow.[1][2] Its structure, while seemingly simple, presents key features—an aromatic ring, an amide linkage, and a halogen substituent—that are commonplace in pharmacologically active molecules. An error in the assignment of its constitution or stereochemistry could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety risks.

This guide will walk you through a logical, multi-faceted analytical workflow, demonstrating how data from orthogonal techniques are integrated to build an unshakeable structural model of the target molecule.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a molecular structure is rarely accomplished with a single technique. It requires a carefully orchestrated workflow where each method provides a unique piece of the puzzle. The data are then woven together to form a cohesive and self-consistent picture. Our approach for 2-(4-bromophenyl)-N-methylacetamide will follow a logical progression from confirming the elemental composition and molecular weight to mapping the intricate connectivity and spatial arrangement of its atoms.

Figure 1: A logical workflow for the structural elucidation of 2-(4-bromophenyl)-N-methylacetamide.

Mass Spectrometry (MS): The First Piece of the Puzzle

3.1. The "Why": Before we can assemble the structure, we must know the constituent parts. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact molecular weight and, by extension, the elemental formula of a compound. This is a critical first step; any proposed structure must be consistent with the molecular formula derived from HRMS.

3.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of 2-(4-bromophenyl)-N-methylacetamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to ensure efficient ionization.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Amides can be readily protonated to form [M+H]⁺ ions.

-

Mass Analyzer: Time-of-Flight (TOF). TOF analyzers are chosen for their high mass accuracy and resolution.

-

Mass Range: Set a wide scan range (e.g., m/z 50-500) to ensure capture of the parent ion and any potential fragments.

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a robust averaged spectrum.

3.3. Data Interpretation & Expected Results

The molecular formula for 2-(4-bromophenyl)-N-methylacetamide is C₉H₁₀BrNO.[1][3] We expect to observe an isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two major peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 m/z units, with nearly equal intensity (an M and M+2 peak).

Table 1: Expected HRMS Data for [C₉H₁₀BrNO + H]⁺

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) | Isotopic Abundance |

| [M+H]⁺ (with ⁷⁹Br) | 228.0022 | Within ± 5 ppm | < 5 ppm | ~100% |

| [M+2+H]⁺ (with ⁸¹Br) | 229.9999 | Within ± 5 ppm | < 5 ppm | ~98% |

The observation of this characteristic isotopic doublet with high mass accuracy provides unequivocal evidence for the presence of a single bromine atom and confirms the elemental formula.[4]

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

4.1. The "Why": IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, the light is absorbed. This absorption pattern provides a "fingerprint" of the functional groups present. For our target molecule, we are particularly interested in identifying the amide and aromatic functionalities.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-(4-bromophenyl)-N-methylacetamide sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Accessory: Use a single-reflection ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

4.3. Data Interpretation & Expected Results

The IR spectrum will provide clear evidence for the key structural components.

Table 2: Key Expected IR Absorption Bands for 2-(4-bromophenyl)-N-methylacetamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide.[5] |

| ~3050 | C-H Stretch | Aromatic | Indicates the C-H bonds on the benzene ring. |

| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) | Corresponds to the methyl and methylene groups. |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide | A strong, sharp peak characteristic of the amide carbonyl.[5] |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | A key diagnostic peak for secondary amides. |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Two to three sharp bands confirming the benzene ring. |

| ~820 | C-H Out-of-Plane Bend | Aromatic (p-disubstituted) | A strong band indicative of 1,4-disubstitution on the benzene ring. |

| ~550 | C-Br Stretch | Aryl Halide | Confirms the presence of the carbon-bromine bond. |

The combination of the Amide I and Amide II bands is highly diagnostic for the secondary amide, while the pattern of the aromatic C-H out-of-plane bending can strongly suggest the 1,4-substitution pattern.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

5.1. The "Why": If MS gives us the formula and IR gives us the functional groups, NMR spectroscopy gives us the detailed atomic connectivity. It allows us to map out the carbon-hydrogen framework of the molecule, showing how the atoms are connected to each other. A suite of NMR experiments is required for a full and unambiguous assignment.

5.2. Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Experiments to Run:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their coupling (neighboring protons).

-

¹³C NMR (with proton decoupling): Shows the number of different types of carbon atoms in the molecule.

-

2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., which are on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Shows the direct correlation between a proton and the carbon atom it is attached to.

-

5.3. Data Interpretation & Expected Results

By integrating the data from these experiments, we can piece together the molecular fragments.

Table 3: Predicted ¹H and ¹³C NMR Data for 2-(4-bromophenyl)-N-methylacetamide in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation | COSY Correlation(s) |

| N-H | ~5.8 | broad singlet | 1H | - | No | CH₃ |

| Ar-H (ortho to CH₂) | ~7.2 | doublet | 2H | ~130 | Yes | Ar-H (ortho to Br) |

| Ar-H (ortho to Br) | ~7.5 | doublet | 2H | ~132 | Yes | Ar-H (ortho to CH₂) |

| CH₂ | ~3.6 | singlet | 2H | ~43 | Yes | None |

| N-CH₃ | ~2.8 | doublet | 3H | ~26 | Yes | N-H |

| C=O | - | - | - | ~170 | No | - |

| C-Br | - | - | - | ~122 | No | - |

| C-CH₂ (ipso) | - | - | - | ~135 | No | - |

-

¹H NMR: We expect to see a classic AA'BB' pattern for the 1,4-disubstituted aromatic ring (two doublets, each integrating to 2H). The methylene (CH₂) protons will appear as a singlet, and the N-methyl (N-CH₃) protons as a doublet due to coupling with the N-H proton. The N-H proton itself will be a broad singlet.

-

¹³C NMR: We anticipate 7 distinct carbon signals (4 aromatic, 1 carbonyl, 1 methylene, 1 methyl).

-

COSY: This experiment will be crucial to confirm the coupling between the two sets of aromatic protons and the coupling between the N-H and N-CH₃ protons.

-

HSQC: This will definitively link each proton signal to its corresponding carbon signal, for example, linking the singlet at ~3.6 ppm to the carbon at ~43 ppm, confirming the CH₂ group.

Figure 2: A relationship diagram illustrating how 2D NMR connects the ¹H and ¹³C data.

Single Crystal X-ray Crystallography: The Final Arbiter

6.1. The "Why": While the combination of MS and NMR provides a robust constitutional assignment, it does not offer definitive proof of the three-dimensional structure in the solid state. Single Crystal X-ray Crystallography is the ultimate tool for determining the precise spatial arrangement of atoms, bond lengths, and bond angles.[7] It provides an unambiguous 3D model of the molecule as it exists in the crystal lattice.

6.2. Experimental Protocol: X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-purity 2-(4-bromophenyl)-N-methylacetamide must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from an ethanol/water mixture). The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

-

Crystal Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and a preliminary atomic model. This model is then "refined" to best fit the experimental data, resulting in a final, highly precise 3D structure.

6.3. Data Interpretation & Expected Results

The output of a successful crystallography experiment is a detailed structural model. Key parameters include:

-

Confirmation of Connectivity: The model will visually confirm the atomic connections deduced from NMR.

-

Bond Lengths and Angles: Precise measurements will be obtained, for example, for the C=O, C-N, and C-Br bonds. These can be compared to literature values for similar structures.

-

Conformation: The model will reveal the preferred conformation of the molecule in the solid state, including the torsion angle of the amide bond and the orientation of the phenyl ring relative to the acetamide group.

-

Intermolecular Interactions: The analysis can reveal hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and other packing forces in the crystal lattice.[8]

The crystallographic data serves as the ultimate validation of the structure proposed from the spectroscopic data.[9]

Conclusion: A Unified Structural Narrative

The structural elucidation of 2-(4-bromophenyl)-N-methylacetamide is a testament to the power of a multi-technique analytical approach. Each method, from the initial molecular formula determination by HRMS to the functional group identification by IR, the detailed connectivity mapping by NMR, and the final 3D visualization by X-ray crystallography, provides essential, complementary information. The true strength of this workflow lies in its self-validating nature. The proposed structure must be, and is, consistent with every piece of experimental data. This rigorous, evidence-based approach ensures the highest level of scientific integrity and provides the unshakeable foundation required for all subsequent research and development activities.

References

-

SpectraBase. 2-(4-bromophenyl)-2-keto-N-methyl-acetamide. John Wiley & Sons, Inc. [Link]

-

PubChem. 2-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. [Link]

-

PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]

-

PubChem. N-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) N-(2-Bromophenyl)acetamide. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-2-methoxy-. [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

-

ACS Publications. Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. [Link]

-

IUCr Journals. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

-

Chegg. Solved N-(4-bromophenyl)acetamide ir spectrum. [Link]

Sources

- 1. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-bromophenyl)-N-methylacetamide | 7713-76-0 [chemicalbook.com]

- 3. Hit2Lead | 2-(4-bromophenyl)-N-methylacetamide | CAS# 7713-76-0 | MFCD02577126 | BB-6230715 [hit2lead.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Solved N-(4-bromophenyl)acetamide ir spectrum | Chegg.com [chegg.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Solubility Landscape of 2-(4-bromophenyl)-N-methylacetamide: A Technical Guide for Pharmaceutical Development

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the intricate journey of drug development, the solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its ultimate success. It is a fundamental physicochemical property that dictates bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide delves into the solubility characteristics of a compound of interest, 2-(4-bromophenyl)-N-methylacetamide, providing a comprehensive framework for researchers, scientists, and drug development professionals. By integrating theoretical principles with actionable experimental protocols, this document aims to serve as an in-depth resource for understanding and manipulating the solubility of this and similar molecules. We will explore both predictive models and empirical determination techniques, offering a holistic view that is essential for informed decision-making in the pre-formulation and formulation development stages.

Understanding the Molecule: Physicochemical Profile of 2-(4-bromophenyl)-N-methylacetamide

Before delving into its behavior in solution, a thorough understanding of the intrinsic properties of 2-(4-bromophenyl)-N-methylacetamide is paramount.

Chemical Structure and Properties:

-

Appearance: Likely a solid at room temperature, a common characteristic for molecules of this size and complexity.[3]

-

Key Structural Features: The molecule possesses a brominated phenyl ring, an amide linkage, and an N-methyl group. The presence of the bromine atom and the polar amide group suggests a molecule with moderate polarity. The N-methyl group can influence hydrogen bonding capabilities.[3]

The interplay of the aromatic ring, the halogen substituent, and the amide functionality will govern its interactions with various solvents. The potential for hydrogen bonding (as an acceptor at the carbonyl oxygen and potentially a weak donor from the N-H in the tautomeric form, though less likely) and dipole-dipole interactions are key considerations.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To proactively assess the solubility of 2-(4-bromophenyl)-N-methylacetamide across a spectrum of organic solvents, we turn to the powerful predictive tool of Hansen Solubility Parameters (HSP). The underlying principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent.[4]

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is calculated using the equation: δt² = δd² + δp² + δh²

A smaller difference between the HSP values of a solute and a solvent indicates a higher likelihood of miscibility.

Estimating the Hansen Solubility Parameters of 2-(4-bromophenyl)-N-methylacetamide

Due to the absence of experimentally determined HSP values for 2-(4-bromophenyl)-N-methylacetamide in the literature, we will employ a group contribution method to estimate these parameters. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions.

Table 1: Estimated Hansen Solubility Parameters for 2-(4-bromophenyl)-N-methylacetamide

| Parameter | Estimated Value (MPa⁰·⁵) |

| δd | 19.5 |

| δp | 9.8 |

| δh | 7.2 |

| δt | 22.8 |

Disclaimer: These values are estimations derived from group contribution methods and should be validated experimentally.

Predicting Solubility in Common Organic Solvents

With the estimated HSP values for our target compound, we can now predict its compatibility with a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent provides a quantitative measure of their similarity.

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value suggests better solubility.

Table 2: Predicted Solubility of 2-(4-bromophenyl)-N-methylacetamide in Various Organic Solvents based on Hansen Distance

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.3 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.1 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.4 | Good |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.2 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.8 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.3 | Moderate to Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.6 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 15.6 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 9.8 | Low |

| Heptane | 15.3 | 0.0 | 0.0 | 14.3 | Very Low |

This predictive table serves as a valuable starting point for solvent screening in crystallization, formulation, and analytical method development.

Empirical Validation: Experimental Determination of Solubility

While predictive models offer excellent guidance, empirical determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, self-validating protocol for measuring the solubility of 2-(4-bromophenyl)-N-methylacetamide.

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow

Caption: Workflow for the isothermal shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-(4-bromophenyl)-N-methylacetamide (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Isothermal shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(4-bromophenyl)-N-methylacetamide to a series of scintillation vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

-

Accurately dispense a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of 2-(4-bromophenyl)-N-methylacetamide of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. The wavelength for UV detection should be set to the λmax of the compound for maximum sensitivity.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

-

Self-Validating System: Ensuring Data Integrity

To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:

-

Solid Phase Analysis: At the end of the experiment, the remaining solid should be analyzed (e.g., by PXRD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the equilibration period.

-

Kinetic Profile: For a new compound, it is advisable to take samples at multiple time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been achieved.

-

Method Validation: The HPLC-UV analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Practical Implications in Drug Development

Accurate solubility data for 2-(4-bromophenyl)-N-methylacetamide in various organic solvents is not merely an academic exercise; it has profound practical implications:

-

Crystallization Process Development: The choice of solvent system for crystallization is directly informed by solubility data. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for efficient crystallization.

-

Formulation Development: For liquid formulations, identifying a solvent or co-solvent system that can dissolve the API at the desired concentration is critical. The predicted and experimental data can guide the selection of excipients.

-

Analytical Method Development: The solubility of the compound in various solvents is essential for developing robust analytical methods, such as those for HPLC, where the sample needs to be fully dissolved in the mobile phase or a compatible diluent.

-

Toxicity and Safety: Understanding the solubility in solvents relevant to manufacturing and handling is important for assessing potential exposure risks and developing appropriate safety protocols.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of 2-(4-bromophenyl)-N-methylacetamide, from theoretical prediction using Hansen Solubility Parameters to a detailed protocol for empirical determination. The integration of predictive modeling with robust experimental validation offers a powerful strategy for efficiently characterizing the solubility of this and other new chemical entities.

Future work should focus on the experimental validation of the predicted HSP values and the generation of a comprehensive experimental solubility database for 2-(4-bromophenyl)-N-methylacetamide in a wider range of pharmaceutically relevant solvents and at various temperatures. Investigating the impact of pH on its aqueous solubility would also be a critical next step for a complete biopharmaceutical characterization. By systematically building upon this foundational knowledge, the path from discovery to a viable drug product becomes clearer and more scientifically grounded.

References

-

PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

- Avdeef, A. (2012).

- Jouyban, A. (2010).

Sources

- 1. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-bromophenyl)-N-methylacetamide | 7713-76-0 [chemicalbook.com]

- 3. CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide [cymitquimica.com]

- 4. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

An In-Depth Technical Guide to the Theoretical Properties of 2-(4-bromophenyl)-N-methylacetamide

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 2-(4-bromophenyl)-N-methylacetamide, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive empirical data for this specific compound, this document leverages established chemical principles and data from closely related analogs to build a robust theoretical profile. This guide covers the molecule's structural elucidation, predicted spectroscopic characteristics, potential synthetic pathways, and a discussion of its likely reactivity, biological activity, and toxicological profile. This document is intended to serve as a foundational resource for researchers and scientists, enabling further empirical investigation and application development.

Introduction

2-(4-bromophenyl)-N-methylacetamide belongs to the N-aryl acetamide class of compounds, which have garnered significant interest in pharmaceutical research due to their diverse biological activities. The presence of a brominated phenyl ring and an N-methylated amide group suggests a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability, making it a compelling candidate for further study. This guide aims to provide a detailed theoretical framework to understand the fundamental properties of this molecule, thereby facilitating future research endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough characterization of its structure and fundamental physicochemical properties.

Structural Elucidation

The molecular structure of 2-(4-bromophenyl)-N-methylacetamide is characterized by a central acetamide core linking a 4-bromophenyl group and a methyl group.

Table 1: Key Molecular and Physicochemical Properties of 2-(4-bromophenyl)-N-methylacetamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-bromophenyl)-N-methylacetamide | PubChem[1] |

| CAS Number | 7713-76-0 | PubChem[1] |

| Canonical SMILES | CNC(=O)CC1=CC=C(C=C1)Br | PubChem[1] |

| InChI Key | JCDMVJNUNZEZNE-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Melting Point | 110-130 °C | ChemicalBook[2] |

| Form | Solid | Hit2Lead[3] |

Conformational Analysis and Stereochemistry

The molecule possesses two rotatable bonds, which will influence its conformational landscape. The primary rotations occur around the C-C bond connecting the phenyl ring to the acetyl group and the C-N bond of the amide. The planarity of the amide bond is a key feature, and the trans conformation is generally favored energetically over the cis conformation. The N-methyl group and the carbonyl oxygen will likely be oriented away from each other to minimize steric hindrance. The molecule is achiral.

Proposed Synthesis

Synthetic Pathway

Caption: Proposed synthesis of 2-(4-bromophenyl)-N-methylacetamide.

Experimental Protocol: Amide Coupling

This protocol is a generalized procedure and may require optimization for this specific reaction.

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and, optionally, a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

Amine Addition: Add methylamine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC/EDC). Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Properties

Direct experimental spectroscopic data for 2-(4-bromophenyl)-N-methylacetamide is not currently available. However, we can predict the key spectral features based on the known data of its close analog, 4-bromophenyl acetamide, and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(4-bromophenyl)-N-methylacetamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to Br) | ~7.4-7.6 | Doublet | 2H |

| Aromatic (meta to Br) | ~7.1-7.3 | Doublet | 2H |

| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |

| N-Methyl (-NCH₃) | ~2.8 | Singlet (may show splitting due to amide bond rotation) | 3H |

| Amide (-NH-) | Not Applicable | - | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(4-bromophenyl)-N-methylacetamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (C-Br) | ~121 |

| Aromatic (CH, ortho to Br) | ~132 |

| Aromatic (CH, meta to Br) | ~131 |

| Aromatic (C-CH₂) | ~135 |

| Methylene (-CH₂-) | ~43 |

| N-Methyl (-NCH₃) | ~26 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the amide and aromatic functionalities.

Table 4: Predicted Key IR Absorption Bands for 2-(4-bromophenyl)-N-methylacetamide

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Amide I) | ~1650 | Strong, sharp absorption |

| N-H bend (Amide II) | Not applicable | - |

| C-N stretch (Amide III) | ~1400 | Moderate absorption |

| Aromatic C-H stretch | ~3000-3100 | Weak to moderate |

| Aromatic C=C stretch | ~1600, 1480 | Moderate to strong |

| C-Br stretch | ~500-600 | Moderate to strong |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Potential Applications

The reactivity of 2-(4-bromophenyl)-N-methylacetamide is primarily dictated by the amide and the brominated phenyl functionalities.

-

Amide Group: The amide bond is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 2-(4-bromophenyl)acetic acid and methylamine.

-

Bromophenyl Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile building block for the synthesis of more complex structures. The electron-withdrawing nature of the bromine atom also influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Given the prevalence of the N-aryl acetamide scaffold in bioactive molecules, 2-(4-bromophenyl)-N-methylacetamide holds potential in several areas of drug discovery. Studies on related phenylacetamide derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] The specific combination of the 4-bromophenyl and N-methylacetamide moieties may confer unique pharmacological properties.

Potential Biological Activity and Toxicological Profile

Predicted Biological Activity

The biological activity of N-aryl acetamides is diverse and depends on the specific substituents. Some general trends observed in related compounds suggest potential avenues for investigation:

-

Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.[7] The mechanism of action is often linked to the induction of apoptosis in cancer cells.

-

Antimicrobial Activity: The N-aryl acetamide scaffold is present in some antimicrobial agents. The specific activity would depend on the microbial target.[5][6]

Caption: Potential areas of biological investigation.

Toxicological Considerations

A comprehensive toxicological profile for 2-(4-bromophenyl)-N-methylacetamide is not available. However, considerations based on its structural components are warranted:

-

Brominated Aromatic Compounds: Some brominated aromatic compounds are known to be persistent in the environment and can bioaccumulate. Their toxicological profiles can vary widely depending on the specific structure and degree of bromination.

-

N-Aryl Acetamides: The toxicity of N-aryl acetamides is highly dependent on their metabolism. For instance, N-hydroxy-N-arylacetamides have been reported to be carcinogenic in some cases.[8]

Further in vitro and in vivo toxicological studies are necessary to establish a clear safety profile for this compound.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of 2-(4-bromophenyl)-N-methylacetamide. By leveraging data from analogous compounds and fundamental chemical principles, we have proposed its synthesis, predicted its spectroscopic characteristics, and discussed its potential reactivity, biological activity, and toxicological profile. While this guide serves as a valuable starting point, it is imperative that these theoretical predictions are validated through empirical studies. The information presented herein should empower researchers to design and execute experiments to fully elucidate the properties and potential applications of this intriguing molecule.

References

- Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

- Rapid Communications in Mass Spectrometry, 4(12), 498-9. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides.

- Organic Letters. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).

- PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide.

- Fisher Scientific. (n.d.). Amide Synthesis.

- PMC. (n.d.). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs)

- PubMed. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- ChemicalBook. (n.d.). 2-(4-bromophenyl)-N-methylacetamide | 7713-76-0.

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- PMC. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.

- AIP Publishing. (2005).

- PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- ChemicalBook. (n.d.). N-Methylacetamide(79-16-3) IR Spectrum.

- PubMed. (2013). 2-(4-Fluorophenyl)

- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (1984). N-Hydroxy-N-arylacetamides. I.

- PubMed. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties.

- ResearchGate. (2025). Toxicity of four nitrogen-heterocyclic polyaromatic hydrocarbons (NPAHs) to soil organisms.

- NIH. (n.d.). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?.

- Hit2Lead. (n.d.). N-methylacetamide | CAS# 7713-76-0.

- PMC. (n.d.). 2-(4-Fluorophenyl)

- J-Stage. (n.d.). QSAR of toxicology of substituted phenols.

- PubChem. (n.d.). 2-(4-Bromophenyl)acetamide.

- MDPI. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide.

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- MDPI. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.

- Chemistry LibreTexts. (2023).

- Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid.

- Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.

- PubChem. (n.d.). N-(4-bromophenyl)-N-methylacetamide.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- [Unknown Source]. (n.d.). Understanding 2-(4-Bromophenyl)

- ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid.